1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-5-(trifluoromethyl)bicyclo[311]heptane is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane typically involves the iodination of a bicyclo[3.1.1]heptane precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Cycloaddition products with expanded ring systems .
Wissenschaftliche Forschungsanwendungen
1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its iodine and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-5-(trifluoromethyl)bicyclo[2.2.1]heptane
- 1-Iodo-5-(trifluoromethyl)bicyclo[2.1.1]hexane
Uniqueness: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound in the design of new molecules with improved properties for various applications .
Eigenschaften
Molekularformel |
C8H10F3I |
---|---|
Molekulargewicht |
290.06 g/mol |
IUPAC-Name |
1-iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H10F3I/c9-8(10,11)6-2-1-3-7(12,4-6)5-6/h1-5H2 |
InChI-Schlüssel |
LYLLJSGSGOOPHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C1)(C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.